molecular formula C9H9FO5 B13517820 2-(2-Fluoro-4-hydroxy-5-methoxyphenyl)-2-hydroxyaceticacid

2-(2-Fluoro-4-hydroxy-5-methoxyphenyl)-2-hydroxyaceticacid

Cat. No.: B13517820
M. Wt: 216.16 g/mol
InChI Key: ZXCMBMHPAACMSS-UHFFFAOYSA-N
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Description

2-(2-Fluoro-4-hydroxy-5-methoxyphenyl)-2-hydroxyacetic acid (IUPAC name) is a fluorinated aromatic acetic acid derivative. Its molecular formula is C₉H₉FO₄, with an average molecular weight of 200.165 g/mol and a monoisotopic mass of 200.048486933 g/mol . The compound features a phenyl ring substituted with a fluorine atom at position 2, a hydroxyl group at position 4, and a methoxy group at position 4. The α-hydroxyacetic acid moiety is attached to the aromatic ring, contributing to its acidic and polar properties.

Properties

Molecular Formula

C9H9FO5

Molecular Weight

216.16 g/mol

IUPAC Name

2-(2-fluoro-4-hydroxy-5-methoxyphenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C9H9FO5/c1-15-7-2-4(8(12)9(13)14)5(10)3-6(7)11/h2-3,8,11-12H,1H3,(H,13,14)

InChI Key

ZXCMBMHPAACMSS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(C(=O)O)O)F)O

Origin of Product

United States

Preparation Methods

Synthesis via Glyoxylic Acid Condensation with Substituted Phenols

A widely used method for preparing 2-hydroxyphenylacetic acid derivatives involves the condensation of substituted phenols with glyoxylic acid under alkaline conditions.

Procedure Summary:

Step Description
Reactants Substituted phenol (e.g., 2-fluoro-4-hydroxy-5-methoxyphenol), glyoxylic acid (50% aqueous)
Base Sodium hydroxide (10% solution)
Solvent Water
Temperature Initial cooling to 0°C, then stirring at room temperature overnight
Work-up Acidification to pH ~3 with concentrated HCl, followed by extraction with ethyl acetate
Yield Typically 80–90% for similar compounds

Reaction:

$$
\text{Substituted phenol} + \text{Glyoxylic acid} \xrightarrow[\text{NaOH}]{\text{H}_2\text{O}, 0^\circ C \to RT} \text{2-(Substituted phenyl)-2-hydroxyacetic acid}
$$

This method has been demonstrated for related fluorinated and methoxylated phenyl derivatives, yielding the corresponding hydroxyphenylacetic acids efficiently.

Alternative Synthetic Routes from Patents

Patent literature describes related synthetic routes for hydroxyphenylacetic acid derivatives and their amides, which may be adapted for this compound:

Summary Table of Preparation Methods

Method Key Reagents & Conditions Yield (%) Notes
Glyoxylic acid condensation Substituted phenol, 10% NaOH, 0°C to RT, acid work-up 80–90 Most direct method for 2-hydroxyphenylacetic acid derivatives; mild conditions
Reduction & Esterification SnCl2·2H2O reduction, ethanol esterification 70–85 Optional for further derivatization; requires additional purification
Halogenation & Substitution Starting from halogenated intermediates, Pd-catalysis Variable More complex; useful for introducing fluorine or other substituents post-synthesis
Acid-catalyzed esterification Methanol, sulfuric acid, 20–45°C 75–90 Used for ester intermediates, may be adapted for protecting groups

Research Findings and Notes

  • The presence of fluorine and methoxy substituents influences the compound's reactivity and stability, necessitating careful control of reaction temperature and pH during synthesis to prevent degradation or side reactions.
  • The hydroxy group on the phenyl ring can participate in hydrogen bonding, affecting solubility and purification strategies.
  • Storage under dark, inert atmosphere is recommended due to light sensitivity and potential hydrolysis.
  • The compound is primarily used for research purposes, especially in drug design and as intermediates in complex organic synthesis.

Chemical Reactions Analysis

    Reactivity: This compound can undergo various chemical reactions, including

    Common Reagents and Conditions: Specific reagents and conditions would depend on the desired reaction. For example, oxidation could involve reagents like potassium permanganate or hydrogen peroxide.

    Major Products: The major products formed would vary based on the reaction type. For instance, oxidation might yield quinones or other oxidized derivatives.

  • Scientific Research Applications

      Chemistry: Researchers may use this compound as a starting material for the synthesis of more complex molecules.

      Biology and Medicine: Its phenolic nature suggests potential antioxidant properties, which could be relevant in biological and medical contexts.

      Industry: Limited information is available regarding industrial applications, but it could find use in fine chemicals or pharmaceuticals.

  • Mechanism of Action

    • The exact mechanism of action for this compound remains elusive due to its limited characterization. its phenolic and carboxylic acid functionalities suggest potential interactions with cellular pathways involving oxidative stress, inflammation, or enzymatic processes.
  • Comparison with Similar Compounds

    Table 1: Structural and Physicochemical Comparison

    Compound Name (IUPAC) Molecular Formula Molecular Weight (g/mol) Substituents on Aromatic Ring Key Functional Groups CAS Number Source
    2-(2-Fluoro-4-hydroxy-5-methoxyphenyl)acetic acid C₉H₉FO₄ 200.165 2-F, 4-OH, 5-OCH₃ α-hydroxyacetic acid Not provided
    4-Fluoromandelic acid (2-(4-Fluorophenyl)-2-hydroxyacetic acid) C₈H₇FO₃ 170.14 4-F α-hydroxyacetic acid 395-33-5
    2-Fluoro-5-methylphenylacetic acid C₉H₉FO₂ 168.17 2-F, 5-CH₃ Acetic acid Not provided
    2-(4-Bromo-5-chlorothiophen-2-yl)-2-hydroxyacetic acid C₆H₄BrClO₃S 271.52 4-Br, 5-Cl (thiophene ring) α-hydroxyacetic acid 1593833-54-5
    2-Hydroxy-2-(4-methoxyphenyl)acetic acid C₉H₁₀O₄ 182.17 4-OCH₃ α-hydroxyacetic acid 10502-44-0

    Functional Group and Substituent Analysis

    Fluorine Substitution: The 2-fluoro group in the target compound introduces electron-withdrawing effects, enhancing the acidity of the α-hydroxy group compared to non-fluorinated analogs like 2-hydroxy-2-(4-methoxyphenyl)acetic acid . In contrast, 4-fluoromandelic acid (CAS 395-33-5) lacks the 5-methoxy and 4-hydroxy groups, resulting in reduced polarity and altered solubility .

    Methoxy and Hydroxy Groups :

    • The 5-methoxy and 4-hydroxy substituents in the target compound increase steric bulk and hydrogen-bonding capacity compared to simpler analogs like 2-fluoro-5-methylphenylacetic acid (C₉H₉FO₂), which has a methyl group instead .

    Biological Activity

    2-(2-Fluoro-4-hydroxy-5-methoxyphenyl)-2-hydroxyacetic acid (C9H9FO4) is an organic compound that exhibits notable biological activities due to its unique molecular structure, which includes a fluoro group, hydroxy groups, and a methoxy group attached to a phenyl ring. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and as an enzyme inhibitor.

    Synthesis and Characterization

    The synthesis of 2-(2-fluoro-4-hydroxy-5-methoxyphenyl)-2-hydroxyacetic acid typically involves several steps, including:

    • Starting Material Selection : The synthesis begins with 2-fluoro-4-hydroxy-5-methoxybenzaldehyde.
    • Formation of Intermediate : The starting material undergoes nucleophilic substitution and oxidation.
    • Final Product Formation : The intermediate is subjected to reactions like esterification and hydrolysis to yield the final product.

    The compound can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography, confirming its structure and purity.

    The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The presence of functional groups enhances its binding affinity and specificity, allowing it to modulate various biochemical pathways. Notably, it has been shown to inhibit certain enzymes involved in metabolic processes, suggesting potential applications in metabolic disorders .

    Antitumor Activity

    Research indicates that 2-(2-fluoro-4-hydroxy-5-methoxyphenyl)-2-hydroxyacetic acid exhibits significant antitumor properties:

    • In vitro Studies : Compound 54 (related structure) demonstrated high binding affinity to MDM2 with an IC50 value of 2.4 nM and inhibited cell growth in SJSA-1 cells with an IC50 of 13 nM. This suggests that similar compounds may exhibit comparable antitumor efficacy .
    • In vivo Studies : In xenograft models, compounds with similar structures have shown dose-dependent inhibition of tumor growth, achieving up to 87% regression at higher doses .

    Enzyme Inhibition

    The compound has also been investigated for its inhibitory effects on various enzymes:

    • Alpha-Glycosidase : Compounds with structural similarities have shown inhibition constants (Ki) in the low nanomolar range, indicating strong inhibitory potential against carbohydrate-metabolizing enzymes .
    • Carbonic Anhydrases : Inhibition studies revealed that related compounds effectively inhibited hCA I and II isoforms with Ki values ranging from 13.90 to 41.46 nM .

    Summary of Biological Activities

    Activity TypeObserved EffectReference
    Antitumor ActivityUp to 87% tumor regression
    Enzyme InhibitionKi values: 0.30 - 9.22 nM for α-glycosidase
    Ki values: 13.90 - 41.46 nM for hCA I & II

    Q & A

    Basic Research Questions

    Q. What are the optimal synthetic routes for 2-(2-Fluoro-4-hydroxy-5-methoxyphenyl)-2-hydroxyacetic acid, considering regioselectivity challenges?

    • Methodology : Employ computational reaction path searches (e.g., quantum chemical calculations) to predict intermediates and transition states, followed by experimental validation using orthogonal protection strategies for hydroxyl and fluoro groups. For example, selective methylation of the 5-hydroxy group prior to fluorination can minimize side reactions .
    • Key Tools : Density Functional Theory (DFT) for transition state analysis; HPLC or LC-MS for monitoring reaction progress.

    Q. How can conflicting spectroscopic data (e.g., NMR shifts for hydroxyl protons) be resolved during structural characterization?

    • Methodology : Use deuterium exchange experiments to confirm hydroxyl proton assignments. Combine 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. Solvent-dependent studies (DMSO-d6 vs. CDCl3) can clarify hydrogen bonding effects .
    • Validation : Cross-reference with crystallographic data (if available) or computational NMR predictions (e.g., ACD/Labs or Gaussian NMR calculations).

    Advanced Research Questions

    Q. What computational strategies are effective for predicting the biological activity of derivatives of this compound?

    • Methodology : Perform molecular docking studies with target enzymes (e.g., kinases or oxidoreductases) using software like AutoDock Vina or Schrödinger Suite. Validate predictions with in vitro assays (e.g., enzyme inhibition IC50 measurements) .
    • Data Integration : Combine QSAR models with molecular dynamics simulations to assess binding stability and conformational flexibility.

    Q. How can contradictory results in reaction yields under varying pH conditions be systematically addressed?

    • Methodology : Apply Design of Experiments (DoE) principles, such as factorial design, to isolate critical variables (e.g., pH, temperature, solvent polarity). Use response surface methodology (RSM) to optimize conditions .
    • Case Example : A Central Composite Design (CCD) could resolve nonlinear pH effects on esterification or hydrolysis side reactions.

    Q. What mechanistic insights explain the compound’s instability in aqueous solutions?

    • Methodology : Conduct accelerated stability studies under controlled pH and temperature. Use LC-MS to identify degradation products (e.g., lactone formation via intramolecular esterification). Computational studies can model hydrolysis pathways .
    • Mitigation : Stabilize via lyophilization or formulation with cyclodextrins to encapsulate reactive groups.

    Methodological and Analytical Questions

    Q. Which separation techniques are most effective for purifying this compound from structurally similar byproducts?

    • Methodology : Employ preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid). Alternatively, use chiral stationary phases if enantiomeric purity is critical .
    • Validation : Monitor purity via High-Resolution Mass Spectrometry (HRMS) and differential scanning calorimetry (DSC) for crystallinity assessment.

    Q. How can the compound’s solubility profile be improved without altering its bioactive conformation?

    • Methodology : Use co-solvent systems (e.g., PEG-400/water) or salt formation (e.g., sodium or lysine salts). Solubility parameters (Hansen Solubility Parameters) can guide solvent selection .
    • Experimental Design : Phase solubility studies with cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility.

    Data Interpretation and Validation

    Q. What statistical approaches are recommended for validating reproducibility in catalytic asymmetric synthesis?

    • Methodology : Apply Grubbs’ test to identify outliers in enantiomeric excess (ee%) data. Use intraclass correlation coefficients (ICC) for inter-laboratory reproducibility assessments .
    • Advanced Tools : Bayesian statistical models to quantify uncertainty in reaction optimization.

    Q. How can conflicting bioactivity data across cell lines be reconciled?

    • Methodology : Normalize data using housekeeping genes (e.g., GAPDH) and perform meta-analysis with random-effects models. Validate via orthogonal assays (e.g., Western blot for target protein inhibition) .
    • Contextual Factors : Account for cell line-specific expression of metabolizing enzymes (e.g., CYP450 isoforms).

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